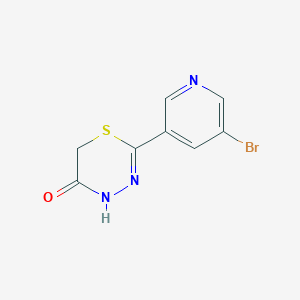![molecular formula C28H22Br2N2O2S2 B14393767 2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide] CAS No. 88312-83-8](/img/structure/B14393767.png)
2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide] is a complex organic compound characterized by the presence of disulfide linkages and brominated aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide] typically involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiophenol to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,2’-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide] undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
2,2’-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2’-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide] involves its interaction with thiol groups in proteins and enzymes. The disulfide linkages can undergo thiol-disulfide exchange reactions, leading to the modification of protein function. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
- 2,2’-Disulfanediylbis[N-methylbenzamide]
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
2,2’-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide] is unique due to the presence of bromine atoms and disulfide linkages, which confer distinct chemical reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in substitution reactions, while the disulfide linkages enable interactions with thiol-containing biomolecules.
属性
CAS 编号 |
88312-83-8 |
|---|---|
分子式 |
C28H22Br2N2O2S2 |
分子量 |
642.4 g/mol |
IUPAC 名称 |
N-(2-bromo-4-methylphenyl)-2-[[2-[(2-bromo-4-methylphenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C28H22Br2N2O2S2/c1-17-11-13-23(21(29)15-17)31-27(33)19-7-3-5-9-25(19)35-36-26-10-6-4-8-20(26)28(34)32-24-14-12-18(2)16-22(24)30/h3-16H,1-2H3,(H,31,33)(H,32,34) |
InChI 键 |
KVORCJBLTRGRSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=C(C=C(C=C4)C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


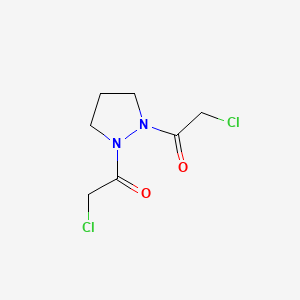
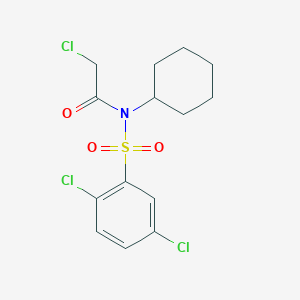

![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)
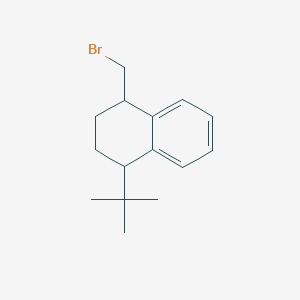

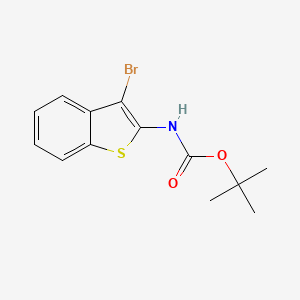
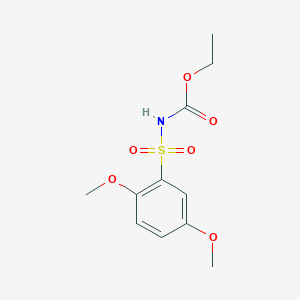

![5-Chloro-1-{[(4-chlorophenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B14393774.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide](/img/structure/B14393779.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)
